![molecular formula C14H10ClFO3 B1344962 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041536-98-4](/img/structure/B1344962.png)

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

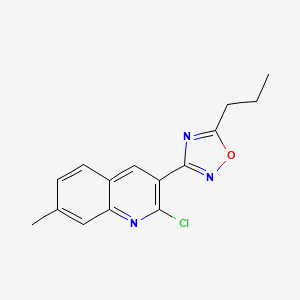

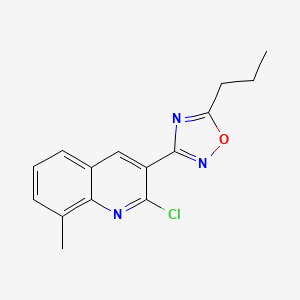

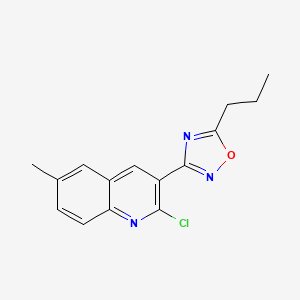

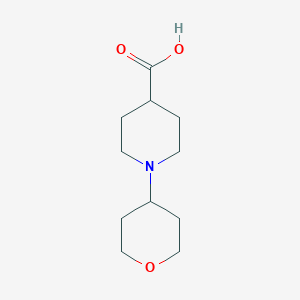

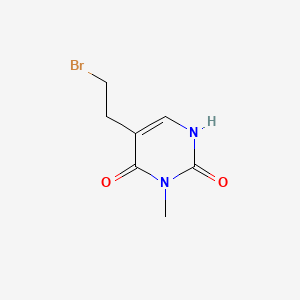

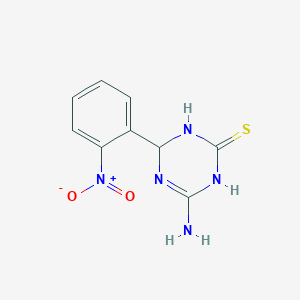

The compound 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a benzyl group with a chlorine and a fluorine atom, which are connected to the benzoic acid core through an ether linkage. This structure suggests potential reactivity and utility in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination steps, with an overall yield of 56.4% . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the similarities in the functional groups and the presence of the fluorobenzyl moiety.

Molecular Structure Analysis

X-ray crystallography has been used to characterize the structure of related compounds, such as the co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with hydroxyl benzoic acids . Similarly, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been analyzed, revealing intramolecular hydrogen bonding and π-π stacking interactions . These techniques could be applied to determine the precise molecular structure of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.

Chemical Reactions Analysis

The presence of the fluorobenzyl group in the compound suggests that it could undergo various chemical reactions. For example, the fluorine atom could be involved in nucleophilic aromatic substitution reactions due to its electron-withdrawing nature. The benzoic acid moiety could participate in esterification or amide formation reactions, which are common for carboxylic acids. The ether linkage might also be a site for chemical transformations, such as cleavage under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can be inferred from related compounds. For instance, the solid-state chiral optical properties of a 4-(2-arylethynyl)-benzoic acid/amine supramolecular organic fluorophore were controlled by changing the arylethynyl group . The presence of halogens in the compound is likely to influence its boiling point, melting point, and solubility. The compound's reactivity could be affected by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the resonance stabilization provided by the benzene rings.

Scientific Research Applications

Synthetic Chemistry and Intermediate Applications

The synthesis and applications of related chemical structures, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, highlight the importance of halogenated benzyl compounds in pharmaceutical synthesis. Such compounds are vital for the development of analgesic materials through practical, pilot-scale methods (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Degradation Studies

Research on nitisinone, a compound with a similar halogenated aromatic structure, underlines the necessity of understanding the stability, degradation pathways, and environmental impact of such chemicals. This research is crucial for assessing the risks and benefits of their applications in medicine and other fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

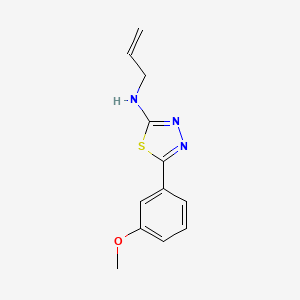

Pharmacological Potential and Biological Activities

Studies on benzoxaborole compounds, which share a boron-heterocyclic structure with potential synthetic similarities, have shown a broad spectrum of applications in medicinal chemistry, leading to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents (Nocentini, Supuran, & Winum, 2018). This demonstrates the pharmacological relevance of structurally complex molecules in drug development.

Analytical Methodologies for Cosmetic and Pharmaceutical Analysis

The development of analytical methods for the identification of methyl paraben in cosmetics underscores the importance of analytical chemistry in ensuring the safety and efficacy of chemical compounds in consumer products. These methodologies are essential for determining the concentration of compounds like 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid in various formulations (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Safety And Hazards

properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-13-7-11(16)4-1-10(13)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCNHHWWBGGCRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-acetic acid](/img/structure/B1344880.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)